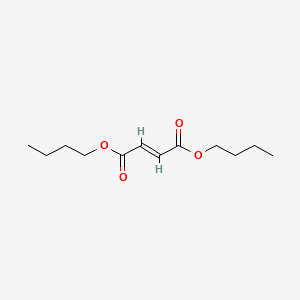
Dibutyl fumarate
Descripción general
Descripción
Dibutyl fumarate is a chemical compound with the molecular formula C12H20O4 . It is recognized as an important plasticizing agent that can copolymerize with various monomers to create new polymer materials. It also serves as an organic solvent and an organic synthetic intermediate.
Synthesis Analysis
The synthesis of this compound has been optimized from fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst. The best conditions were determined to be a molar ratio of fumaric acid to n-butanol to concentrated sulfuric acid of 1:15:7.5, with a reaction time of 1.5 hours, achieving a yield of 90.5%.Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its plasticizing properties. The cis-trans isomerism of this compound affects its ability to plasticize PLA, with the this compound isomer leading to a lower glass transition temperature and improved mechanical properties in the plasticized PLA.Chemical Reactions Analysis
This compound can undergo radical polymerization, as demonstrated by its copolymerization with p-tert-butoxystyrene, which was studied kinetically and by electron paramagnetic resonance (EPR) spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.28 g/mol . It exhibits a lower glass transition temperature, lower Young’s modulus, and higher elongation at break compared to its dibutyl maleate counterpart.Aplicaciones Científicas De Investigación
Synthesis and Applications in Polymer Science : Dibutyl fumarate is an important plasticizing agent that can copolymerize with various monomers to form new polymer materials. It is also used as an organic solvent and synthetic intermediate. Optimal synthesis conditions involve the use of concentrated sulfuric acid as a catalyst, achieving a high yield of 90.5% (Zhang Pei-hon, 2013). Additionally, its use as a biodegradable plasticizer in poly(lactic acid) enhances mechanical and thermal properties, demonstrating potential in sustainable materials development (L. Llanes et al., 2020).
Environmental Applications : this compound is utilized in the sustainable production of plant-based phthalates, key components in the plastics industry. The process includes a Diels-Alder reaction and subsequent reactions leading to high yields of environmentally friendly plastic materials (Rui Lu et al., 2018).
Biochemical Research : The study of fumarates, including this compound, reveals their antioxidative, immunomodulatory, and neuroprotective properties. These characteristics position fumarates as promising therapeutic candidates for various pathologies, although further research is needed to fully understand their mechanisms (A. Hoogendoorn et al., 2021).
Catalysis and Chemical Engineering : this compound synthesis has been explored using cation exchange resin catalysts, offering advantages such as high activity, stability, and environmental friendliness. This method achieved a conversion rate of 98.1% and the catalyst maintained 96.9% activity after six uses (Liu Yan-jie, 2011).
Safety and Hazards
Direcciones Futuras
The global Dibutyl Fumarate market size was valued at USD 6.52 million in 2022 and is expected to expand at a CAGR of -13.77% during the forecast period, reaching USD 2.68 million by 2028 . The implementation of new technologies and innovative solutions will drive the market’s revenue generation and increase its market share by 2032 .
Mecanismo De Acción
Target of Action
Dibutyl fumarate (DBF) is believed to target the nuclear factor erythroid-derived 2-related factor (Nrf2) and other independent pathways . These targets play a crucial role in initiating an anti-inflammatory immune response, leading to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Mode of Action
DBF interacts with its targets, leading to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . It is also suggested that DBF promotes glycolysis and diminishes cell respiration in endothelial cells, possibly due to a down-regulation of serine and glycine synthesis through inhibition of PHGDH activity .
Biochemical Pathways
DBF affects various biochemical pathways. It is believed to decrease the number of lymphocytes due to apoptosis and activate the Nrf2-dependent and independent anti-oxidant pathway in the CNS . DBF also alters the energetic metabolism of endothelial cells .
Pharmacokinetics
It’s important to note that after oral intake, a similar compound, dimethyl fumarate, is mostly hydrolyzed to monomethyl fumarate in the small intestine
Result of Action
The molecular and cellular effects of DBF’s action include changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier . DBF also promotes glycolysis and diminishes cell respiration in endothelial cells .
Análisis Bioquímico
Biochemical Properties
It is known that fumarate, the parent compound of DBF, plays a crucial role in the TCA cycle, a central metabolic pathway in all aerobic organisms . In this cycle, fumarate is converted into malate by the enzyme fumarase
Cellular Effects
The cellular effects of Dibutyl fumarate are not well-studied. Related compounds such as dibutyl phthalate (DBP) have been shown to influence various cellular processes. For instance, DBP has been found to alter the metabolic pathways of microbes in black soils, affecting nitrogen, carbon, and sulfur metabolism
Molecular Mechanism
The precise molecular mechanism of action of this compound is not clear. Studies on related compounds suggest potential pathways. For example, dimethyl fumarate, another fumarate ester, has been shown to activate the transcription factor Nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway and has been identified as a nicotinic acid receptor agonist in vitro . Whether DBF shares these mechanisms of action remains to be determined.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Related compounds such as DBP have been studied in this context. For instance, DBP has been shown to negatively correlate with reproductive organ weight and sperm parameters in rodents at a dosage range of 100-500 mg/kg/day .
Metabolic Pathways
This compound is likely involved in the TCA cycle due to its fumarate moiety . In this cycle, fumarate is converted into malate by the enzyme fumarase
Subcellular Localization
Fumarase, the enzyme that catalyzes the conversion of fumarate to malate in the TCA cycle, is primarily localized in the mitochondria
Propiedades
| { "Design of the Synthesis Pathway": "Dibutyl fumarate can be synthesized by esterification of fumaric acid with butanol in the presence of a catalyst.", "Starting Materials": [ "Fumaric acid", "Butanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix fumaric acid and butanol in a round-bottom flask", "Add a catalyst (e.g. sulfuric acid) to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and evaporate the solvent to obtain dibutyl fumarate as a colorless liquid" ] } | |
Número CAS |
82807-35-0 |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dibutyl but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
JBSLOWBPDRZSMB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/C(=O)OCCCC |
SMILES |
CCCCOC(=O)C=CC(=O)OCCCC |
SMILES canónico |
CCCCOC(=O)C=CC(=O)OCCCC |
Descripción física |
Clear nearly colorless liquid; [Acros Organics MSDS] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




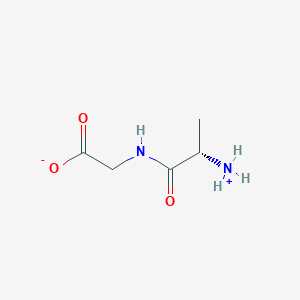

![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)
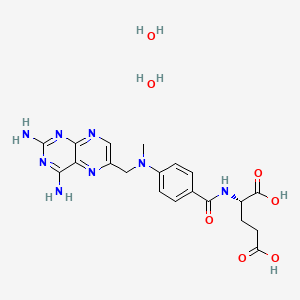
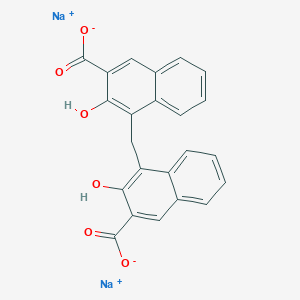


![[(3S,4R)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B7815040.png)
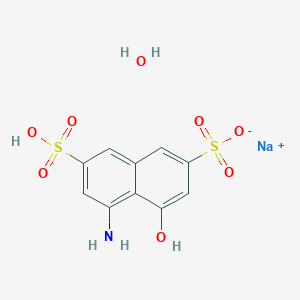
![Sodium erythorbate [FCC]](/img/structure/B7815050.png)

![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B7815070.png)
